(2-Chloro-6-fluorobenzyl)cyclopropylamine

Vue d'ensemble

Description

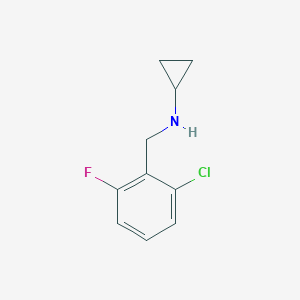

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a chemical compound with the molecular formula C10H11ClFN. It is known for its unique structure, which includes a cyclopropylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorobenzyl)cyclopropylamine typically involves the reaction of (2-Chloro-6-fluorobenzyl)chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-6-fluorobenzyl)cyclopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Applications De Recherche Scientifique

(2-Chloro-6-fluorobenzyl)cyclopropylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Mécanisme D'action

The mechanism of action of (2-Chloro-6-fluorobenzyl)cyclopropylamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Chlorobenzyl)cyclopropylamine

- (2-Fluorobenzyl)cyclopropylamine

- (2-Chloro-6-methylbenzyl)cyclopropylamine

Uniqueness

(2-Chloro-6-fluorobenzyl)cyclopropylamine is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these substituents may enhance its potency, selectivity, and overall effectiveness in various applications .

Activité Biologique

Overview

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylamine group attached to a benzyl ring with chlorine and fluorine substituents. Its molecular formula is C10H11ClFN, and it has generated interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may modulate the activity of enzymes, receptors, or other proteins, thereby influencing various biochemical pathways. The precise mechanisms are still under investigation, but initial studies suggest that it may exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects .

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound and its derivatives. Notably, studies indicate that compounds with similar structures can exhibit significant antipsychotic-like effects and may possess functional selectivity for certain serotonin receptor subtypes .

Case Studies

- 5-HT2C Receptor Selectivity : A series of N-substituted derivatives related to cyclopropylmethylamines were synthesized to explore their agonistic activity at the 5-HT2C receptor. One derivative demonstrated an effective concentration (EC50) of 23 nM in calcium flux assays while showing minimal β-arrestin recruitment, indicating potential for reduced side effects associated with traditional antipsychotics .

- Antipsychotic Activity : In an animal model of amphetamine-induced hyperactivity, certain derivatives showed significant reductions in hyperactivity, suggesting that these compounds could be developed as novel antipsychotic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2-Chlorobenzyl)cyclopropylamine | Chlorine substituent only | Moderate activity at 5-HT receptors |

| (2-Fluorobenzyl)cyclopropylamine | Fluorine substituent only | Limited selectivity; lower potency |

| This compound | Dual substitution (Cl and F) | High selectivity for 5-HT2C; potential antipsychotic |

The dual substitution of chlorine and fluorine in this compound enhances its potency and selectivity compared to similar compounds with only one halogen substituent.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, studies on similar compounds suggest that lipophilicity and molecular weight play crucial roles in determining their bioavailability and ability to cross the blood-brain barrier. The calculated LogP values indicate favorable properties for central nervous system penetration .

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFABSKAJCALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405968 | |

| Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-36-7 | |

| Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.